molecular formula C12H10N2O B6298358 2-Ethoxyquinoline-6-carbonitrile, 97% CAS No. 2301857-74-7

2-Ethoxyquinoline-6-carbonitrile, 97%

Cat. No. B6298358
CAS RN: 2301857-74-7
M. Wt: 198.22 g/mol
InChI Key: RYJXYKRBXYADHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxyquinoline-6-carbonitrile (2EQ-CN) is a synthetic compound used in a variety of scientific applications. It is a colorless solid with a melting point of 99°C and a boiling point of 207°C. 2EQ-CN is a useful reagent for the synthesis of a range of organic compounds, and its properties make it suitable for use in a variety of laboratory experiments.

Scientific Research Applications

2-Ethoxyquinoline-6-carbonitrile, 97% has a wide range of scientific research applications. It is commonly used in the synthesis of organic compounds, such as amines, ketones, and alcohols. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. 2-Ethoxyquinoline-6-carbonitrile, 97% is also used in the synthesis of dyes and pigments for use in the textile and food industries.

Mechanism of Action

2-Ethoxyquinoline-6-carbonitrile, 97% acts as a catalyst in the synthesis of organic compounds. It facilitates the formation of a new bond between two molecules, which is known as a condensation reaction. This reaction is typically carried out at room temperature in an organic solvent.
Biochemical and Physiological Effects
2-Ethoxyquinoline-6-carbonitrile, 97% is a synthetic compound and is not known to have any biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.

Advantages and Limitations for Lab Experiments

2-Ethoxyquinoline-6-carbonitrile, 97% has several advantages for laboratory experiments. It is a colorless solid with a melting point of 99°C and a boiling point of 207°C, making it easy to handle and store. It is also a highly reactive reagent, which makes it suitable for a wide range of reactions. However, 2-Ethoxyquinoline-6-carbonitrile, 97% is also a highly corrosive compound, which can cause damage to laboratory equipment if not handled properly. Additionally, it is highly flammable, so it must be stored away from sources of ignition.

Future Directions

2-Ethoxyquinoline-6-carbonitrile, 97% has a wide range of potential applications in the future. It can be used to synthesize a variety of organic compounds, such as amines, ketones, and alcohols. It can also be used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Additionally, it can be used in the synthesis of dyes and pigments for use in the textile and food industries. Furthermore, 2-Ethoxyquinoline-6-carbonitrile, 97% can be used in the development of new catalysts for organic synthesis. Finally, 2-Ethoxyquinoline-6-carbonitrile, 97% can be used to develop new materials for use in a variety of industrial applications.

Synthesis Methods

2-Ethoxyquinoline-6-carbonitrile, 97% is synthesized through a condensation reaction of 2-ethoxyquinoline and cyanogen bromide. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction is complete when the 2-Ethoxyquinoline-6-carbonitrile, 97% has a purity of 97%, as determined by gas chromatography.

properties

IUPAC Name

2-ethoxyquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-2-15-12-6-4-10-7-9(8-13)3-5-11(10)14-12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJXYKRBXYADHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=C1)C=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyquinoline-6-carbonitrile, 97%

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